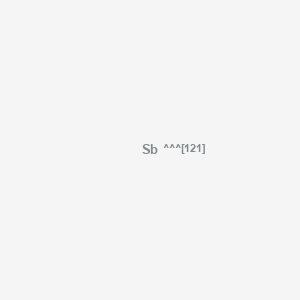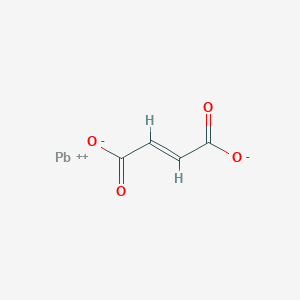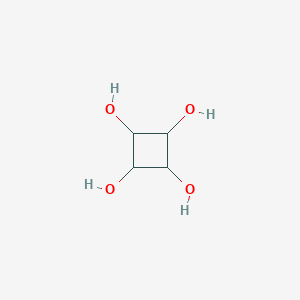
Bismuth vanadium oxide
Descripción general
Descripción
Bismuth Vanadium Oxide, also known as Bismuth Vanadate, Bismuth Vanadate Yellow, Bismuth Orthovanadate, Pigment Yellow 184, etc. It is an inorganic compound with the formula BiVO4 . It is widely utilized in the ceramic industry due to its distinctive yellow effect . It is a high-quality inorganic ceramic raw material, bringing a unique visual appeal to ceramic products .
Synthesis Analysis
BiVO4 can be synthesized via various methods. For instance, vanadium-doped Bi2O4 thin films were synthesized via the sol-gel dip coating method . Another method involves a simple thermal decomposition method . Additionally, a vanadium-doped (V-doped) bismuth oxide (Bi2O3) electrocatalyst was synthesized using a facile one-step hydrothermal method .Molecular Structure Analysis
The molecular structure of BiVO4 is based on the unusual all-vanadium ε-Keggin framework ε-V(12)O(40), which is stabilized by coordination of four Bi(III) centers . The doping of V can tune the intrinsic crystal and electronic structure of Bi2O3, causing partial amorphization in the Bi2O3 nanosheet and decreasing electron density around Bi active sites .Chemical Reactions Analysis
BiVO4 has been found to have excellent high-temperature resistance and can maintain color stability during high-temperature firing . It also has excellent electrocatalytic CO2 reduction performance .Physical And Chemical Properties Analysis
BiVO4 is known for its vivid yellow color and can provide bright and rich colors . It has excellent high-temperature resistance and can maintain color stability during high-temperature firing . It also has good dispersibility and solubility .Aplicaciones Científicas De Investigación
Photocatalysis
Bismuth Vanadium Oxide is an effective visible light driven photocatalyst . It has been used in the degradation of various organic pollutants, including volatile organic compounds (VOCs) . The photocatalytic process using semiconductors like Bismuth Vanadium Oxide has emerged as a promising method in removing aqueous pollutants .
Water Treatment
The application of Bismuth Vanadium Oxide in water treatment is significant . It has been used in the degradation of dye molecules and actual organic pollutants in the photocatalytic system under visible light irradiation .
Environmental Applications
Bismuth Vanadium Oxide has been used in environmental applications due to its excellent properties such as narrow bandgap, resistance to corrosion, and low toxicity . It has been used in the treatment of industrial wastewater .
Solar Water Splitting
Bismuth Vanadium Oxide has applications as a novel photocatalyst for solar water splitting . This process involves the conversion of water into hydrogen and oxygen using solar energy, which is a promising method for sustainable hydrogen production.
Synthesis of Semiconductors
Bismuth Vanadium Oxide is used in the synthesis of semiconductors . It has various excellent properties such as narrow bandgap, resistance to corrosion, and low toxicity .
Oxide Ion Conductivity
Bismuth Vanadium Oxide has been studied for its oxide ion conductivity . This property is important in the development of solid oxide fuel cells, which are devices that convert chemical energy directly into electrical energy.
Mecanismo De Acción
Target of Action
Bismuth vanadium oxide, also known as bismuth;trioxido(oxo)vanadium, Vanadic acid, bismuth salt, or Bismuth vanadium tetraoxide, is primarily used as a photocatalyst . Its primary targets are organic pollutants, including volatile organic compounds (VOCs), which are degraded under visible light irradiation .
Mode of Action
The mode of action of bismuth vanadium oxide is based on its photocatalytic properties . When exposed to visible light, it generates electron-hole pairs . The doping of vanadium can tune the intrinsic crystal and electronic structure of Bi2O3, causing partial amorphization in the Bi2O3 nanosheet and decreasing electron density around Bi active sites . This enhances the adsorption of pollutants and improves the photocatalytic efficiency .
Biochemical Pathways
The biochemical pathways involved in the action of bismuth vanadium oxide are related to the degradation of organic pollutants. Under visible light irradiation, the photocatalytic activity of bismuth vanadium oxide leads to the degradation of dye molecules and actual organic pollutants .
Result of Action
The result of the action of bismuth vanadium oxide is the degradation of organic pollutants, including VOCs . In addition, it has been shown to promote the growth of taproots and the development of lateral roots, enhance the length of the extension zone in roots, increase the number and size of leaf stomata and root activity, reduce the accumulation of ROS in seedlings, and change the expression levels of genes related to polyamines or hormones .
Action Environment
The action of bismuth vanadium oxide is influenced by environmental factors. For instance, its photocatalytic activity is dependent on the presence of visible light .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
bismuth;oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.4O.V/q+3;4*-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOUJVWIOKBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiO4V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.919 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth orthovanadate | |
CAS RN |
14059-33-7, 53801-77-7 | |
| Record name | Bismuth vanadium tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth orthovanadate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth vanadium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bismuth vanadium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




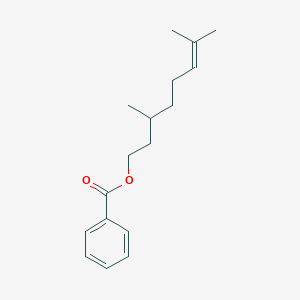
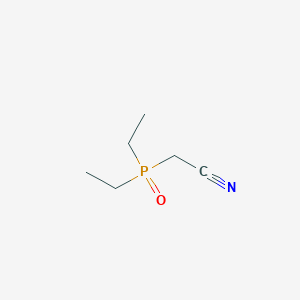

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
